2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
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Overview
Description
2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide typically involves the reaction of 2-methoxyacetamide with an appropriate benzimidazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the imidazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects .
Comparison with Similar Compounds
2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide can be compared with other imidazole derivatives such as:
2-Methylimidazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-Ethylimidazole: Used as a curing agent for epoxy resins and in the production of pharmaceuticals.
2-Phenylimidazole: Exhibits antimicrobial and antifungal properties.
The uniqueness of 2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
188679-52-9 |
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Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-methoxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C10H11N3O3/c1-16-5-9(14)11-6-2-3-7-8(4-6)13-10(15)12-7/h2-4H,5H2,1H3,(H,11,14)(H2,12,13,15) |
InChI Key |
GEZFEKBKSPGWKG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC2=C(C=C1)NC(=O)N2 |
Origin of Product |
United States |
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